

Ochratoxin C: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Ochratoxin C

Cat. No.: B1677092

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Introduction

Ochratoxin C (OTC) is a mycotoxin produced by several species of *Aspergillus* and *Penicillium* fungi. It is the ethyl ester of Ochratoxin A (OTA), one of the most prevalent and toxic mycotoxins found in a variety of food commodities, including cereals, coffee, wine, and pork products. While less abundant than OTA, OTC is of significant interest to the scientific community due to its potential toxicity and its role as a precursor to OTA in biological systems. This technical guide provides a comprehensive review of the current literature on **Ochratoxin C**, with a focus on its chemical properties, biological effects, and the analytical methods used for its detection. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular mechanisms and experimental designs.

Chemical and Physical Properties

Ochratoxin C is a derivative of dihydroisocoumarin linked to L-phenylalanine via an amide bond. Its chemical formula is $C_{22}H_{22}ClNO_6$, and it has a molecular weight of 431.86 g/mol. Unlike Ochratoxin A, which is acidic, **Ochratoxin C** is a neutral and more non-polar molecule. This difference in polarity may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference
Molecular Formula	C22H22ClNO6	--INVALID-LINK--
Molecular Weight	431.86 g/mol	--INVALID-LINK--
Chemical Name	N-[[[(3R)-5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine, ethyl ester	--INVALID-LINK--
Polarity	Non-polar, neutral	--INVALID-LINK--
Solubility	Soluble in ethanol, methanol, DMF, and DMSO	--INVALID-LINK--

Biological Effects and Toxicity

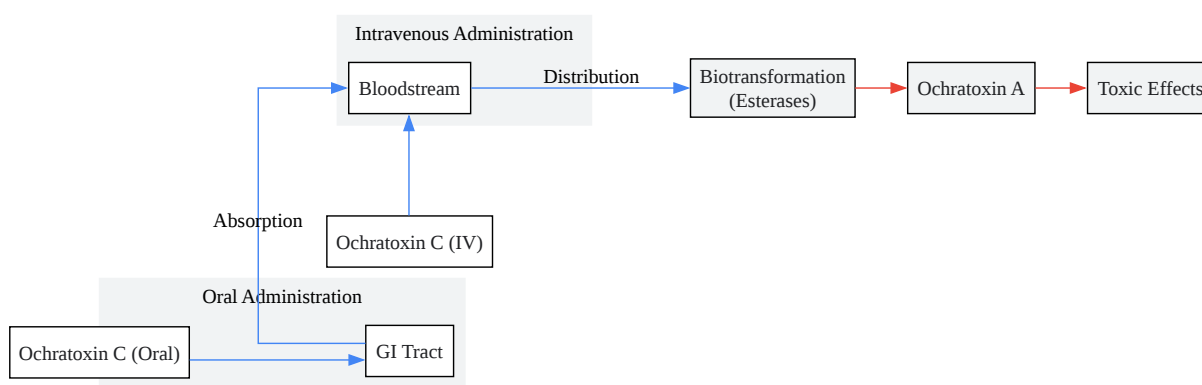
The toxicity of **Ochratoxin C** is intrinsically linked to its biotransformation into Ochratoxin A. In vivo studies have demonstrated that OTC is readily converted to OTA after oral and intravenous administration in rats. This conversion is a critical factor in understanding the toxicological profile of OTC.

In Vivo Conversion to Ochratoxin A

A pivotal study by Fuchs et al. (1984) demonstrated the in vivo conversion of **Ochratoxin C** to Ochratoxin A.

- Animal Model: Male Wistar rats (200-250 g).
- Administration:
 - Oral gavage: **Ochratoxin C** or Ochratoxin A (equivalent amounts) dissolved in corn oil.
 - Intravenous injection: **Ochratoxin C** dissolved in a small amount of ethanol and diluted with saline.
- Blood Sampling: Blood samples were collected from the tail vein at various time points post-administration.

- Analysis: Ochratoxin A concentrations in the blood were determined by high-performance liquid chromatography (HPLC) with fluorescence detection.
- Results: The concentration of Ochratoxin A in the blood over time was the same after oral administration of equivalent amounts of either **Ochratoxin C** or Ochratoxin A, with maximum concentrations reached at 60 minutes. Following intravenous administration of **Ochratoxin C**, it was also converted to Ochratoxin A, with maximum concentrations reached after 90 minutes.[1]



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In vivo conversion of **Ochratoxin C** to Ochratoxin A.

Cytotoxicity

Ochratoxin C has demonstrated cytotoxic effects in various in vitro models. A key study by Müller et al. (2003) investigated its impact on the human monocytic cell line THP-1.

- Cell Line: Human monocytic cell line THP-1.

- Treatment: Cells were exposed to various concentrations of **Ochratoxin C** (and other OTA metabolites) for defined periods.
- Assays:
 - Proliferation: Measured by BrdU incorporation.
 - Differentiation: Assessed by morphological changes and expression of cell surface markers (e.g., CD14).
 - Viability: Determined by trypan blue exclusion or MTT assay.
- Results: **Ochratoxin C** inhibited the proliferation and differentiation of THP-1 monocytes with IC50 values of 126 ng/ml and 91 ng/ml, respectively.[2] It also induced apoptosis at concentrations of 100 and 1,000 ng/ml.

Developmental Toxicity

The developmental toxicity of **Ochratoxin C** has been evaluated using the zebrafish embryo model. A study by Csenki et al. (2021) provided quantitative data on its lethal effects.

- Animal Model: Zebrafish embryos (*Danio rerio*).
- Exposure: Embryos were exposed to a range of **Ochratoxin C** concentrations in multi-well plates.
- Endpoints: Mortality was assessed at various time points post-fertilization (e.g., 24, 48, 72, 96 hours).
- Data Analysis: The lethal concentration 50 (LC50) was calculated.
- Results: **Ochratoxin C** induced mortality in zebrafish embryos with an LC50 of 0.32 nM.[3]

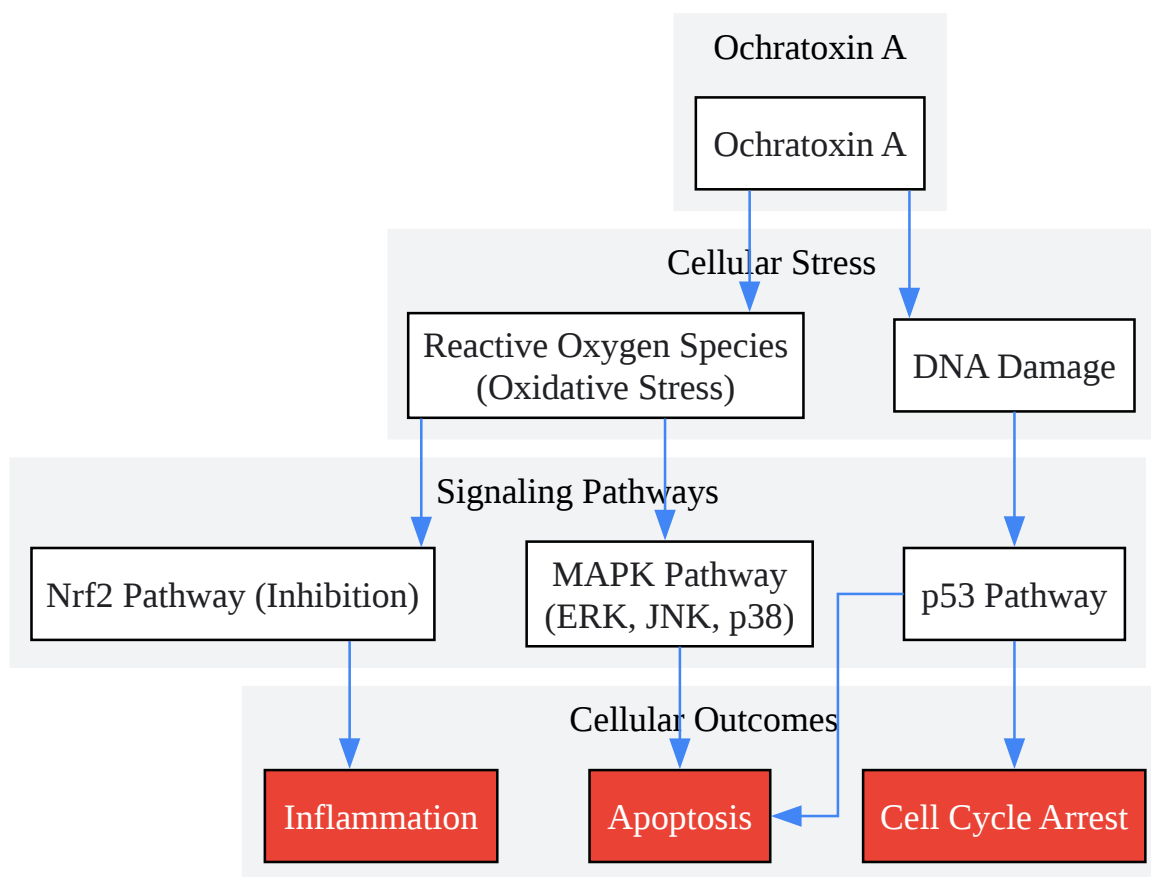
Test System	Endpoint	Value	Reference
THP-1 Monocytes	Proliferation Inhibition (IC50)	126 ng/ml	Müller et al., 2003[2]
THP-1 Monocytes	Differentiation Inhibition (IC50)	91 ng/ml	Müller et al., 2003[2]
Zebrafish Embryos	Mortality (LC50)	0.32 nM	Csenki et al., 2021[3]

Mechanism of Action: The Role of Ochratoxin A Signaling Pathways

Given the rapid and efficient conversion of **Ochratoxin C** to Ochratoxin A in vivo, the toxicological effects of OTC are largely attributed to the mechanisms of action of OTA. Ochratoxin A is known to induce a complex array of cellular responses, primarily through the induction of oxidative stress, which subsequently triggers various signaling pathways leading to apoptosis, cell cycle arrest, and DNA damage.

Key Signaling Pathways Implicated in Ochratoxin A Toxicity

- **MAPK (Mitogen-Activated Protein Kinase) Pathway:** OTA activates several components of the MAPK pathway, including ERK, JNK, and p38, which are involved in stress responses and apoptosis.
- **p53 Signaling Pathway:** OTA can induce DNA damage, leading to the activation of the tumor suppressor protein p53. This activation can result in cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
- **Oxidative Stress and Nrf2 Pathway:** OTA is known to generate reactive oxygen species (ROS), leading to oxidative stress. This can disrupt the Nrf2 antioxidant response pathway, further exacerbating cellular damage.
- **Apoptosis Pathways:** OTA can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.



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Signaling pathways implicated in Ochratoxin A toxicity.

Analytical Methods

The detection and quantification of **Ochratoxin C** in various matrices, particularly in wine, are crucial for food safety and research purposes. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a commonly used and validated method.

Experimental Protocol: HPLC-FLD Analysis of Ochratoxin C in Red Wine

This protocol is based on the method described by Remiro et al. (2010).[4]

- Sample Preparation:

- Take 50 mL of red wine and adjust the pH to 7.2.
- Extract and purify the ochratoxins using an immunoaffinity column (IAC).
- Elute the ochratoxins from the IAC with methanol.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
- HPLC System:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile and water containing a small percentage of acetic acid.
 - Flow Rate: Typically 1 mL/min.
- Fluorescence Detection:
 - Excitation Wavelength: Approximately 333 nm.
 - Emission Wavelength: Approximately 460 nm.
- Validation Parameters: The method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), precision (intra-day and inter-day variability), recovery, and stability.
- Results: This method allows for the simultaneous quantification of Ochratoxin A, B, C, and methyl ochratoxin A at trace levels in red wine.



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Workflow for HPLC-FLD analysis of **Ochratoxin C** in wine.

Conclusion

Ochratoxin C, while less studied than its parent compound Ochratoxin A, presents a significant area of interest for toxicological and food safety research. Its primary toxicological relevance stems from its efficient in vivo conversion to Ochratoxin A. Therefore, understanding the mechanisms of OTA toxicity, including the activation of MAPK and p53 signaling pathways and the induction of oxidative stress, is crucial for assessing the risks associated with OTC exposure. The cytotoxic and developmental effects of OTC observed in vitro and in zebrafish embryos highlight the need for continued monitoring and research. Validated analytical methods, such as HPLC-FLD, are essential tools for the accurate detection and quantification of **Ochratoxin C** in food and beverages, ensuring consumer safety and facilitating further scientific investigation into this mycotoxin. Future research should focus on elucidating any potential toxic effects of **Ochratoxin C** that are independent of its conversion to Ochratoxin A and further exploring its occurrence in various food commodities.

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